ベンジルボロン酸

概要

説明

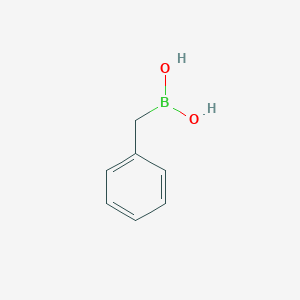

Benzylboronic Acid is a compound with the molecular formula C7H9BO2 . It is also known by other names such as PHENYLMETHYLBORONIC ACID and MFCD01114673 . It has a molecular weight of 135.96 g/mol .

Synthesis Analysis

The synthesis of benzylboronates involves photochemical homologation of boronic acids with N-tosylhydrazones under basic conditions . The reaction involves the photolysis of the N-tosylhydrazone salt to give a diazoalkane followed by the geminal carboborylation of the diazoalkane .

Molecular Structure Analysis

The molecular structure of Benzylboronic Acid includes a Csp3–B bond . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 2 . The Exact Mass is 136.0695597 g/mol .

Chemical Reactions Analysis

Benzylboronic Acid is involved in various chemical reactions. For instance, it participates in the carboborylation of diazo compounds .

Physical And Chemical Properties Analysis

Benzylboronic Acid has a density of 1.1±0.1 g/cm3 . Its boiling point is 296.5±33.0 °C at 760 mmHg . The compound has a Topological Polar Surface Area of 40.5 Ų . It also has a complexity of 89.6 .

科学的研究の応用

置換ベンジルボロネートの合成

ベンジルボロン酸は、置換ベンジルボロネートの合成に使用されます。 このプロセスは、塩基性条件下でのボロン酸のN-トシルヒドラゾンを用いた光化学的ホモログ化を含む . 反応は、ジアゾアルカンを与えるN-トシルヒドラゾン塩の光分解、続いてジアゾアルカンのジェミナルカルボボリル化を含む .

センシングアプリケーション

ベンジルボロン酸は、他のボロン酸と同様に、さまざまなセンシングアプリケーションでますます利用されている . これらのアプリケーションは、均一なアッセイまたは不均一な検出とすることができます . ボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基との重要な相互作用により、これらのセンシングアプリケーションで有用性がある .

生化学的ツール

ベンジルボロン酸を含むボロン酸は、さまざまな目的で生化学的ツールとして使用されます。 これには、シグナル伝達経路の干渉、酵素阻害、および細胞送達システムが含まれます .

グリコシル化分子の電気泳動

ボロン酸は、グリコシル化分子の電気泳動に使用されます . これにより、これらの分子をラボ環境で分離および分析できます .

マイクロ粒子の構成材料

ボロン酸は、分析方法のためにマイクロ粒子の構成材料として使用されます . これにより、さまざまな分析技術で使用するための特殊な材料を作成できます

Safety and Hazards

将来の方向性

作用機序

Target of Action

Benzylboronic acid primarily targets benzylic and allylic alcohols, aldehydes, and ketones . It also interacts with benzylic halides and Grignard reagents . These targets play a crucial role in various chemical reactions, particularly in the synthesis of boronic esters .

Mode of Action

Benzylboronic acid interacts with its targets through a series of chemical reactions. For instance, it can undergo a reductive coupling with benzylic halides in the presence of pinacolborane . In this process, pinacolborane acts as both an electrophile and a reducing agent to regenerate an organomagnesium species in situ .

In another reaction, benzylboronic acid can react with Grignard reagents to afford the corresponding pinacolboronates . The initially formed dialkoxy alkylborohydride intermediate quickly eliminates hydridomagnesium bromide and affords the product boronic ester .

Biochemical Pathways

Benzylboronic acid is involved in the synthesis of boronic acids and boronates . It participates in the C-B bond formation, which is a key step in the synthesis of boronic acids and boronates . The compound is also involved in the Bamford–Stevens reaction, a chemical reaction whereby treatment of tosylhydrazones with strong base gives alkenes .

Pharmacokinetics

For instance, its ability to react with various substrates and form boronic esters could potentially influence its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of benzylboronic acid’s action are primarily related to its role in chemical reactions. For example, it can facilitate the formation of boronic esters, which are valuable compounds in organic synthesis . Additionally, it can participate in the Bamford–Stevens reaction, leading to the formation of alkenes .

Action Environment

The action of benzylboronic acid can be influenced by various environmental factors. For instance, the presence of certain bases can facilitate its reactions . Moreover, the reaction conditions, such as temperature and solvent, can also affect the compound’s action . For example, the reaction of benzylboronic acid with Grignard reagents occurs at ambient temperature in tetrahydrofuran .

生化学分析

Biochemical Properties

Benzylboronic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the synthesis of benzylboronates by photochemical homologation of boronic acids with N-tosylhydrazones . The reaction involves the photolysis of the N-tosylhydrazone salt to give a diazoalkane followed by the geminal carboborylation of the diazoalkane .

Molecular Mechanism

The molecular mechanism of Benzylboronic Acid involves its transformation into boronic esters in the presence of readily available pinacolborane . This process serves both as an activator and an electrophile . The reaction is thought to proceed through the formation of a diazo compound that is generated from a hydrazone salt . The diazo compound could then react with the boronic acid to produce the benzylboronic acid through a boronate intermediate .

Temporal Effects in Laboratory Settings

The reaction involves the photolysis of the N-tosylhydrazone salt to give a diazoalkane followed by the geminal carboborylation of the diazoalkane .

Metabolic Pathways

Boronic acids are known to be involved in various biochemical reactions .

特性

IUPAC Name |

benzylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,9-10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWDWGMBZIFBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462176 | |

| Record name | Benzylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4463-42-7 | |

| Record name | Benzylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)

![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)

![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)

![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)

![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)